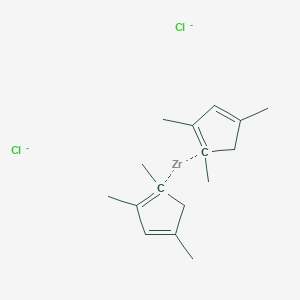
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride is a chemical compound that belongs to the benzophenone class. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes a diethylaminomethyl group and a methoxy group attached to the benzophenone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with diethylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Mannich reaction, where 4-methoxybenzophenone is reacted with formaldehyde and diethylamine. This reaction is usually catalyzed by an acid, such as hydrochloric acid, and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxybenzophenone derivatives.
Reduction: The carbonyl group in the benzophenone core can be reduced to form benzhydrol derivatives.
Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions, where the diethylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Hydroxybenzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry: It is used in the production of UV-absorbers, dyes, and fragrances. Its ability to absorb UV light makes it a valuable component in sunscreens and other protective coatings.
Mécanisme D'action
The mechanism of action of 3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with biological receptors, leading to changes in cellular signaling pathways. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
At the molecular level, the compound can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to changes in the metabolism of other compounds, making it a potential candidate for drug-drug interaction studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzophenone: Lacks the diethylaminomethyl group, making it less versatile in terms of chemical reactivity.
3,4-Dimethoxybenzophenone: Contains an additional methoxy group, which can alter its chemical and biological properties.
3,4-Dimethoxyphenethylamine: A related compound with a different core structure, used in the synthesis of various pharmaceuticals.
Uniqueness
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride is unique due to the presence of both the diethylaminomethyl and methoxy groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
58324-22-4 |
|---|---|
Formule moléculaire |
C19H24ClNO2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
(5-benzoyl-2-methoxyphenyl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-4-20(5-2)14-17-13-16(11-12-18(17)22-3)19(21)15-9-7-6-8-10-15;/h6-13H,4-5,14H2,1-3H3;1H |
Clé InChI |
SMRVYVOMZKMSQY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


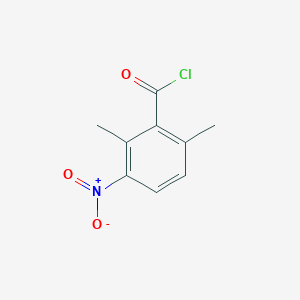

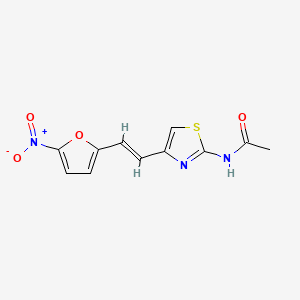
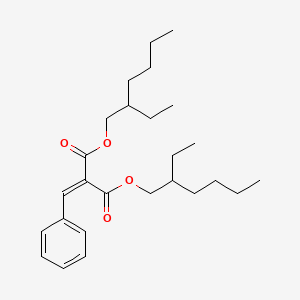

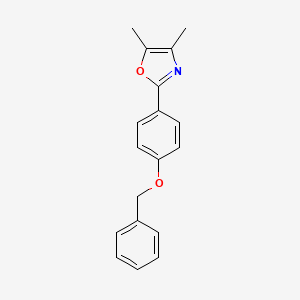

![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
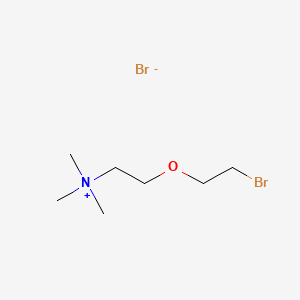
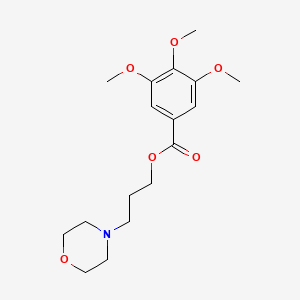
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)
